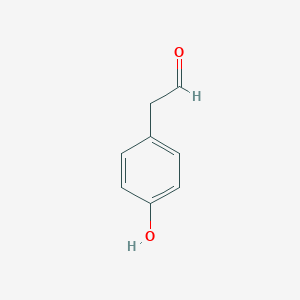

2-(4-Hydroxyphenyl)acetaldehyde

概述

描述

准备方法

化学反应分析

4-羟基苯乙醛会发生各种化学反应,包括:

科学研究应用

Pharmaceutical Applications

2-(4-Hydroxyphenyl)acetaldehyde serves as a crucial precursor in the synthesis of various pharmaceutical compounds, particularly in the biosynthesis of alkaloids. It plays a pivotal role in the formation of benzylisoquinoline alkaloids, which include important therapeutic agents such as morphine and berberine. These compounds exhibit a range of pharmacological properties, making this compound valuable in drug development and medicinal chemistry .

Case Study: Alkaloid Biosynthesis

Research has shown that this compound is involved in the condensation reaction with dopamine, leading to the production of significant alkaloids. This pathway is essential for understanding how natural products can be synthesized in vitro for therapeutic use .

Biological Significance

The compound is recognized for its role as a metabolite in human physiology. It is produced from tyramine metabolism via monoamine oxidase enzymes and subsequently converted into 4-hydroxyphenylacetate. This metabolic pathway has implications for understanding dietary impacts on health, particularly concerning tyramine intake, which can trigger migraines in sensitive individuals .

Biomarker Potential

Studies suggest that elevated levels of this compound could serve as biomarkers for tyramine consumption, aiding in dietary monitoring and management strategies for conditions like migraines .

Chemical Synthesis

This compound can be synthesized through various methods, including the decarboxylation of L-tyrosine using specific enzymes. This synthetic versatility allows for its use in laboratory settings and industrial applications where precise chemical structures are required .

| Synthesis Method | Description |

|---|---|

| Enzymatic Decarboxylation | Conversion of L-tyrosine to this compound using tyrosine decarboxylase. |

| Chemical Synthesis | Various organic synthesis methods can yield this compound effectively. |

Research Applications

The compound has been studied extensively for its interactions within biological systems. Research focuses on its role in metabolic pathways and its potential effects on human health.

Case Study: Reactive Aldehyde Research

Investigations into reactive aldehydes, including this compound, indicate their involvement in pathophysiological processes such as atherosclerosis through covalent modifications of low-density lipoprotein (LDL). This research highlights the compound's relevance in understanding disease mechanisms .

Industrial Applications

While primarily recognized for its biological and pharmaceutical significance, this compound also finds applications in the fragrance industry due to its aromatic properties. Its structural characteristics allow it to be used as an intermediate in producing flavoring agents and fragrances.

作用机制

4-羟基苯乙醛通过各种生化途径发挥作用:

相似化合物的比较

Chemical Identity :

- IUPAC Name : (4-Hydroxyphenyl)acetaldehyde

- Molecular Formula : C₈H₈O₂

- Molecular Weight : 136.15 g/mol

- CAS Number : 7339-87-9

- Physical Properties: Melting Point: 118°C Boiling Point: 281.4 ± 15.0°C (at 760 mmHg) Density: 1.153 g/cm³ Solubility: Slightly soluble in chloroform and methanol .

Chemical Structure :

- Aromatic aldehyde with a hydroxyl group at the para-position of the benzene ring and an acetaldehyde side chain.

Comparison with Structurally Similar Compounds

4-Hydroxyphenylacetaldehyde Oxime

- Molecular Formula: C₈H₉NO₂

- Molecular Weight : 151.165 g/mol .

- Structure : Oxime derivative of 2-(4-hydroxyphenyl)acetaldehyde, with a hydroxylamine group replacing the aldehyde oxygen.

- Key Differences :

- Safety: Limited hazard data, but oximes generally exhibit lower volatility and reduced irritancy compared to aldehydes.

(4-Hydroxyphenyl)acetamide

- Molecular Formula: C₈H₉NO₂

- Molecular Weight : 151.17 g/mol .

- Structure : Amide derivative of this compound, with a carboxamide group (-CONH₂) replacing the aldehyde.

- Key Differences :

- Safety : Lower acute toxicity than the aldehyde due to reduced reactivity .

3-Methoxy-4-hydroxyphenylglycolaldehyde

- Molecular Formula : C₉H₁₀O₄

- Structure : Contains a methoxy (-OCH₃) group at the meta-position and an additional hydroxyl (-OH) on the acetaldehyde chain .

- Key Differences: Reactivity: Methoxy group enhances electron-donating effects, stabilizing the aromatic ring and altering redox behavior . Applications: Potential precursor in lignin degradation studies or polyphenol synthesis.

2-(4-Bromophenyl)acetaldehyde

- Molecular Formula : C₈H₇BrO

- Molecular Weight : 199.05 g/mol .

- Structure : Bromine substituent at the para-position instead of hydroxyl.

- Key Differences :

- Safety : Brominated analogs may exhibit higher toxicity (e.g., bioaccumulation risks) .

2,2-Dihydroxy-1-(4-hydroxyphenyl)ethanone

- Molecular Formula : C₈H₈O₄·H₂O

- Structure : Glyoxal derivative with two hydroxyl groups on the acetaldehyde chain and a ketone group .

- Key Differences: Reactivity: The ketone and diol groups facilitate complexation with boronic acids or metal ions . Applications: Intermediate in flavonoid synthesis or antioxidant research.

生物活性

2-(4-Hydroxyphenyl)acetaldehyde, also known as p-hydroxyphenylacetaldehyde (4-HPA), is an aromatic aldehyde with significant biological relevance. This compound is characterized by a hydroxyl group attached to a phenyl ring adjacent to an acetaldehyde group. It plays a crucial role in various metabolic pathways, particularly those involving the amino acid tyrosine. This article delves into the biological activity of 4-HPA, synthesizing findings from diverse research studies.

4-Hydroxyphenylacetaldehyde can be synthesized from L-tyrosine through enzymatic processes involving tyrosine decarboxylase. This compound is also produced during the metabolism of tyramine by monoamine oxidase (MAO) enzymes in humans and certain bacteria, such as Escherichia coli .

Biological Significance

The biological activity of this compound is multifaceted, encompassing its roles in metabolism, potential therapeutic applications, and implications in food science.

Metabolic Role

- Metabolism of Tyramine : 4-HPA is a metabolite of tyramine, which is found in various foods. Its presence can serve as a biomarker for tyramine consumption, potentially aiding in dietary management for individuals sensitive to tyramine, such as those prone to migraines .

- Biosynthesis of Alkaloids : The compound is involved in the biosynthesis of benzylisoquinoline alkaloids, which include pharmacologically significant compounds like morphine and berberine. Understanding its role in these pathways can help in the development of novel therapeutic agents .

Antioxidant Activity

Research indicates that 4-HPA exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress-related conditions. This antioxidant activity could be beneficial in preventing cellular damage and inflammation .

Study on Antioxidant Properties

A study published in the Journal of Agricultural and Food Chemistry examined the antioxidant capacity of various phenolic compounds, including 4-HPA. The results demonstrated that 4-HPA effectively scavenged free radicals, suggesting its potential use as a natural antioxidant in food preservation and health supplements .

Enzymatic Pathways

Research has identified specific enzymes involved in the conversion of 4-HPA into other metabolites. For instance, aldehyde dehydrogenase (ALDH) enzymes play a crucial role in metabolizing 4-HPA into 4-hydroxyphenylacetate, highlighting its importance in metabolic pathways .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-(4-Methoxyphenyl)acetaldehyde | Methoxy Structure | Lower antioxidant activity |

| 2-(3,4-Dihydroxyphenyl)acetaldehyde | Dihydroxy Structure | Higher neuroprotective effects |

| 2-(4-Chlorophenyl)acetaldehyde | Chloro Structure | Antimicrobial properties |

The mechanism by which this compound exerts its biological effects involves interactions with various biomolecules. The hydroxyl group allows for hydrogen bonding with proteins and nucleic acids, potentially modulating enzyme activities and receptor functions. Additionally, the aldehyde group can participate in nucleophilic addition reactions, further influencing biochemical pathways .

常见问题

Basic Research Questions

Q. What are the recommended safety precautions for handling 2-(4-Hydroxyphenyl)acetaldehyde in laboratory settings?

Methodological Answer:

- Respiratory Protection : Use NIOSH/CEN-certified respirators (e.g., P95 or OV/AG/P99 cartridges) for exposure control, depending on concentration levels .

- Skin/Eye Protection : Wear nitrile gloves and safety goggles to prevent irritation (H315, H319) .

- Ventilation : Ensure adequate fume hood ventilation to avoid inhalation of vapors or dust (H335) .

- First Aid : For eye exposure, rinse with water for ≥15 minutes; for skin contact, wash with soap and water .

Q. What are the key physical properties of this compound relevant to experimental design?

Methodological Answer:

- Melting Point : 118°C; Boiling Point : 281.4±15.0°C at 760 mmHg .

- Handling : Solid at room temperature; avoid dust formation to minimize inhalation risks .

- Storage : Stable under recommended conditions, but avoid incompatible materials (exact incompatibilities require further testing) .

Q. What synthetic routes are available for preparing this compound derivatives?

Methodological Answer:

- Reductive Amination : React with amino acids (e.g., D/L-aspartic acid) using sodium cyanoborohydride in aqueous buffers (yields: 37–47%) .

- Solvent-Driven Synthesis : Use CuCN with solvents like 2-octanol or trifluoroethanol to synthesize alkoxy-substituted derivatives (e.g., compounds 31–33 in yields up to 87%) .

Advanced Research Questions

Q. How can reaction conditions be optimized for enantiomerically pure derivatives of this compound?

Methodological Answer:

- Chiral Resolution : Use enantiomeric amino acids (e.g., D- vs. L-aspartic acid) to control stereochemistry .

- Reaction Monitoring : Track progress via <sup>1</sup>H NMR (e.g., δ 7.20–6.88 ppm for aromatic protons) and HRMS for intermediate verification .

- Temperature Control : Maintain 25–30°C during reductive amination to minimize racemization .

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

Methodological Answer:

- NMR Spectroscopy :

- HRMS : Validate molecular ions (e.g., [M+H]<sup>+</sup> at m/z 254.0950) with <1 ppm error .

- X-ray Crystallography : Resolve crystal structures for derivatives (e.g., co-crystals with 4,4'-bipyridine) to confirm stereochemistry .

Q. How does solvent choice influence the synthesis of this compound derivatives?

Methodological Answer:

- Polar Solvents : Methanol-d4 yields deuterated derivatives (e.g., compound 33, 90% yield) .

- Fluorinated Solvents : Trifluoroethanol enhances electrophilicity of the aldehyde group, enabling high-yield trifluoroethoxy derivatives (e.g., compound 32, 87% yield) .

- Steric Effects : Bulky solvents like 2-octanol reduce side reactions by stabilizing intermediates (e.g., compound 31, 38% yield) .

Q. What strategies resolve contradictory stability data for this compound under varying pH?

Methodological Answer:

- Experimental Testing : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to assess degradation .

- pH Profiling : Test stability in buffers (pH 1–13) and analyze via LC-MS for decomposition products (e.g., quinone derivatives) .

- Cross-Referencing : Compare with structurally similar aldehydes (e.g., 4-hydroxybenzaldehyde) to infer stability trends .

属性

IUPAC Name |

2-(4-hydroxyphenyl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c9-6-5-7-1-3-8(10)4-2-7/h1-4,6,10H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPRPPFIAVHPVJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00223631 | |

| Record name | 4-Hydroxyphenylacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00223631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Hydroxyphenylacetaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003767 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7339-87-9 | |

| Record name | 4-Hydroxyphenylacetaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7339-87-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxyphenylacetaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007339879 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxyphenylacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00223631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-hydroxyphenyl)acetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXYPHENYLACETALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HDJ7B4KB3X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Hydroxyphenylacetaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003767 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。